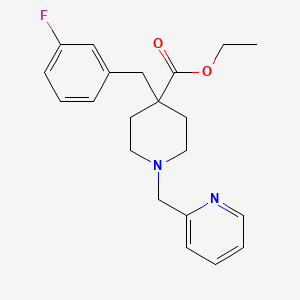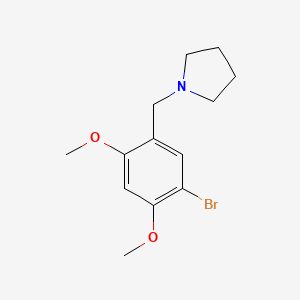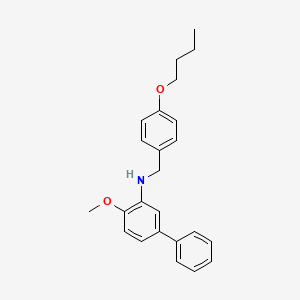![molecular formula C17H27NO6 B5180273 N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a type of cationic polymer that has been widely used in scientific research. FPEI has a unique structure that makes it suitable for a variety of applications, including drug delivery, gene therapy, and tissue engineering.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively used in scientific research due to its unique properties. One of the main applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is in gene delivery. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with DNA and form stable nanoparticles that can efficiently deliver genes to cells. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery, as it can bind to negatively charged drugs and protect them from degradation. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in tissue engineering, as it can promote cell adhesion and proliferation.
Wirkmechanismus
The mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is based on its cationic charge. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with negatively charged molecules such as DNA, RNA, and drugs. The resulting complex can then enter cells through endocytosis. Once inside the cell, the N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate complex can release its cargo, leading to gene expression or drug delivery.
Biochemical and Physiological Effects:
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have low toxicity and biocompatibility in vitro and in vivo. However, high concentrations of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can lead to cytotoxicity and inflammation. Therefore, careful dose optimization is required when using N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is its versatility. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be used for a variety of applications, including gene delivery, drug delivery, and tissue engineering. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is also relatively easy to synthesize and can be produced on a large scale. However, N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, including its potential cytotoxicity at high concentrations and its limited stability in biological fluids.
Zukünftige Richtungen
There are several future directions for N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One direction is to optimize the synthesis method to improve the stability and biocompatibility of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Another direction is to explore new applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, such as in cancer therapy or immunotherapy. Finally, further research is needed to understand the mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and to improve its efficiency and specificity.
Synthesemethoden
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the reaction of 2-(2-ethylphenoxy)ethylamine with 2-chloro-N-(propan-2-yl)propan-1-amine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. The synthesis method is relatively easy to perform and can be scaled up for industrial production.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-7-5-6-8-15(14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHJRKPDCYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)



![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)


![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)